8-Chloroquinoline-2-carboxylic acid
Overview
Description
8-Chloroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
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Biological Activity
8-Chloroquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and antitubercular properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_10H_6ClNO_2, with a molecular weight of approximately 207.61 g/mol. The compound features a chloro group and a carboxylic acid functional group attached to a quinoline structure, contributing to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 8-chloroquinoline exhibit promising anticancer activity. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines, indicating potential for development as anticancer agents.
Case Study: Anticancer Efficacy
A study published in Molecular Pharmacology assessed the efficacy of 8-chloroquinoline derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 5.4 |
8-Chloroquinoline-4-carboxylic acid | MCF-7 | 3.2 |
8-Chloroquinoline-6-carboxylic acid | A549 | 4.1 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance.
Research Findings
A comprehensive review highlighted the antibacterial activity of various quinoline derivatives, including this compound:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0625 mg/mL |
Escherichia coli | 0.125 mg/mL |
Klebsiella pneumoniae | 0.250 mg/mL |
In particular, the compound exhibited superior activity against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Antitubercular Activity
Another area of interest is the potential use of this compound as an antitubercular agent. Recent investigations have focused on its efficacy against Mycobacterium tuberculosis.
Study Overview
In a study evaluating new arylated quinoline carboxylic acids for their antitubercular activity, it was found that while most derivatives displayed limited effectiveness, some showed promising results with MIC values below the threshold for significant inhibition.
Compound | MIC (µg/mL) |
---|---|
This compound | 62.57 |
Other derivatives | >64 |
The mechanisms underlying the biological activities of this compound involve various pathways:
- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial : Inhibition of bacterial protein synthesis and disruption of cell wall integrity.
- Antitubercular : Interference with the metabolic processes of Mycobacterium tuberculosis.
Properties
IUPAC Name |
8-chloroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKATAKTWFSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650806 | |
Record name | 8-Chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-73-5 | |
Record name | 8-Chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.